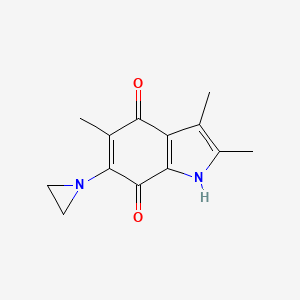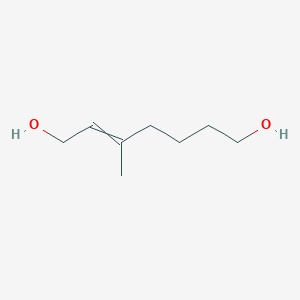
3-Methylhept-2-ene-1,7-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylhept-2-ene-1,7-diol is an organic compound with the molecular formula C8H16O2 It features a double bond at the second carbon and hydroxyl groups at the first and seventh carbons
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylhept-2-ene-1,7-diol can be achieved through several methods. One common approach involves the hydroboration-oxidation of 3-methylhept-2-yne, followed by selective reduction. The reaction typically requires a hydroboration reagent such as borane-tetrahydrofuran complex, followed by oxidation with hydrogen peroxide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation of 3-methylhept-2-yne using a palladium catalyst under controlled conditions. This method ensures high yield and purity of the desired diol.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylhept-2-ene-1,7-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The double bond can be reduced to yield 3-methylheptane-1,7-diol.
Substitution: The hydroxyl groups can be substituted with halogens or other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: 3-Methylhept-2-one-1,7-diol or 3-Methylhept-2-ene-1,7-dione.
Reduction: 3-Methylheptane-1,7-diol.
Substitution: 3-Methylhept-2-ene-1,7-dihalide.
Wissenschaftliche Forschungsanwendungen
3-Methylhept-2-ene-1,7-diol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Methylhept-2-ene-1,7-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The double bond may participate in addition reactions, altering the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylhept-2-ene-1-ol: Similar structure but with only one hydroxyl group.
3-Methylheptane-1,7-diol: Lacks the double bond, making it less reactive in certain reactions.
2-Heptene-1,7-diol: Different position of the double bond, affecting its chemical properties.
Eigenschaften
CAS-Nummer |
174317-90-9 |
|---|---|
Molekularformel |
C8H16O2 |
Molekulargewicht |
144.21 g/mol |
IUPAC-Name |
3-methylhept-2-ene-1,7-diol |
InChI |
InChI=1S/C8H16O2/c1-8(5-7-10)4-2-3-6-9/h5,9-10H,2-4,6-7H2,1H3 |
InChI-Schlüssel |
YLCOXJTXIOKWNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCO)CCCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


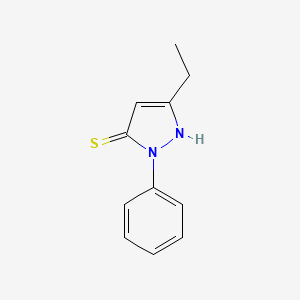
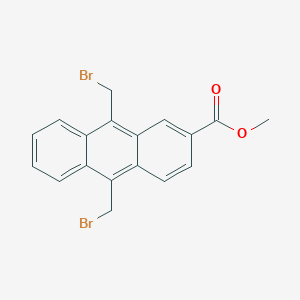

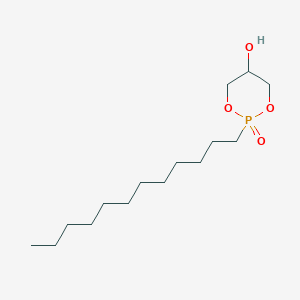
![1-Butyl-4-{4-[4-(dodecyloxy)phenyl]buta-1,3-diyn-1-yl}benzene](/img/structure/B14257120.png)
![Benzene, 1-(trifluoromethyl)-3-[1-[4-(trifluoromethyl)phenyl]ethenyl]-](/img/structure/B14257126.png)
![4-{[(3-Acetyl-4-nitrophenyl)methyl]amino}-4-oxobutanoic acid](/img/structure/B14257130.png)
![4-[2-[(4-Aminophenyl)sulfonylamino]ethyl]benzenesulfonamide](/img/structure/B14257137.png)
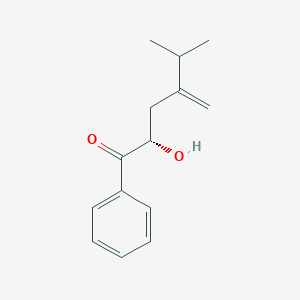
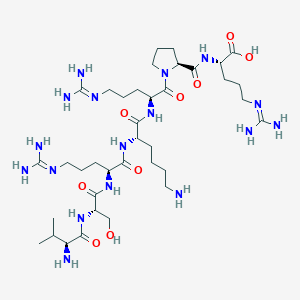
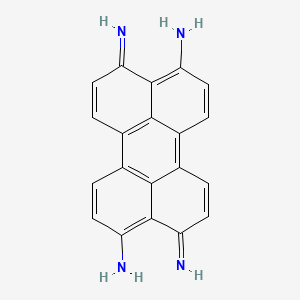
![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
